molecular formula C17H19NO3S2 B2625318 Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate CAS No. 895457-17-7

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Cat. No.: B2625318
CAS No.: 895457-17-7
M. Wt: 349.46
InChI Key: BVOYICUWAUCRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological processes. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a p-tolylthioacetamido group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.

    Biology: The compound is used in the study of biological processes and interactions, particularly those involving sulfur-containing heterocycles.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and technologies, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.

    Tolylthioacetamido derivatives: Compounds with the tolylthioacetamido group also display comparable biological activities and synthetic utility.

Uniqueness

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-4-21-17(20)16-12(3)9-15(23-16)18-14(19)10-22-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOYICUWAUCRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.